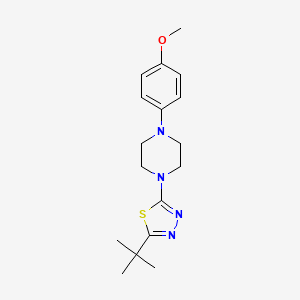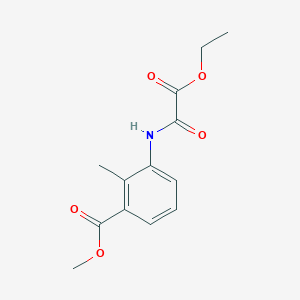
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a combination of a thiadiazole ring, a piperazine ring, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions The piperazine ring is then introduced through nucleophilic substitution reactions, where the thiadiazole intermediate reacts with a suitable piperazine derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine can undergo a variety of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structural properties could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be identified through further research.
Comparaison Avec Des Composés Similaires
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)piperazine can be compared with other compounds that feature similar structural motifs, such as:
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine: Lacks the methoxy group, which could affect its reactivity and biological activity.
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-chlorophenyl)piperazine: The presence of a chlorine atom instead of a methoxy group could lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C17H24N4OS |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2-tert-butyl-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H24N4OS/c1-17(2,3)15-18-19-16(23-15)21-11-9-20(10-12-21)13-5-7-14(22-4)8-6-13/h5-8H,9-12H2,1-4H3 |
Clé InChI |
DAUIPRDCRRZNIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B15118277.png)
![9-ethyl-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118278.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118280.png)
![5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B15118283.png)
![6-(3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine](/img/structure/B15118287.png)
![1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B15118290.png)
![2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B15118292.png)



![1-(3-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B15118309.png)
![1-Cyclobutyl-4-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B15118319.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15118345.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B15118350.png)
